molecular formula C20H22N2O4S B405264 (2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid

(2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid

Cat. No.: B405264
M. Wt: 386.5g/mol
InChI Key: ZGNHBLCHUMDTAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid is a complex organic compound with a molecular formula of C20H22N2O4S This compound is characterized by its unique structure, which includes a benzimidazole ring, a propoxyphenoxy group, and an ethylsulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:

    Formation of the Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole core.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced through a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the benzimidazole ring.

    Attachment of the Propoxyphenoxy Group: The propoxyphenoxy group is attached via an etherification reaction, where a propoxyphenol reacts with an appropriate electrophile on the ethylsulfanyl-benzimidazole intermediate.

    Final Acetylation: The final step involves the acetylation of the intermediate to form the target compound, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can target the benzimidazole ring or the ethylsulfanyl group, leading to different reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring or the propoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the benzimidazole ring or the ethylsulfanyl group.

Scientific Research Applications

(2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[2-(4-Methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid
  • 2-[2-[2-(4-Ethoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid
  • 2-[2-[2-(4-Butoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid

Uniqueness

(2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propoxyphenoxy group, in particular, may enhance its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5g/mol

IUPAC Name

2-[2-[2-(4-propoxyphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]acetate

InChI

InChI=1S/C20H22N2O4S/c1-2-11-25-15-7-9-16(10-8-15)26-12-13-27-20-21-17-5-3-4-6-18(17)22(20)14-19(23)24/h3-10H,2,11-14H2,1H3,(H,23,24)

InChI Key

ZGNHBLCHUMDTAZ-UHFFFAOYSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)OCCSC2=[N+](C3=CC=CC=C3N2)CC(=O)[O-]

SMILES

CCCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O

Canonical SMILES

CCCOC1=CC=C(C=C1)OCCSC2=[N+](C3=CC=CC=C3N2)CC(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.